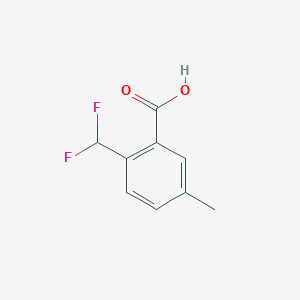
2-(Difluoromethyl)-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-(Difluoromethyl)-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity, hydrogen bonding ability, and overall reactivity. These properties can modulate the compound’s interactions with enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-5-methylbenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-(Fluoromethyl)-5-methylbenzoic acid: Has a single fluorine atom in the methyl group, leading to different chemical behavior compared to the difluoromethyl derivative.
5-Methylbenzoic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Difluoromethyl)-5-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability.
特性
分子式 |
C9H8F2O2 |
|---|---|
分子量 |
186.15 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChIキー |
UZFXHQUUQZIESY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


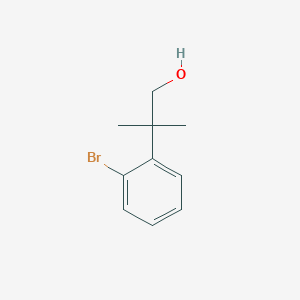
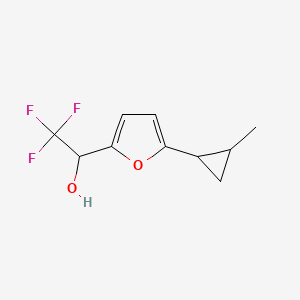
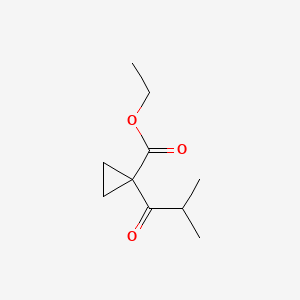
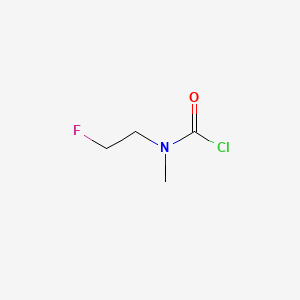
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
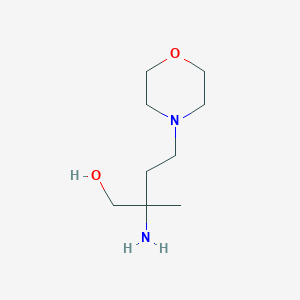
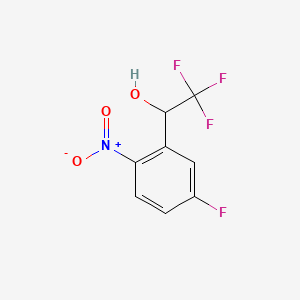
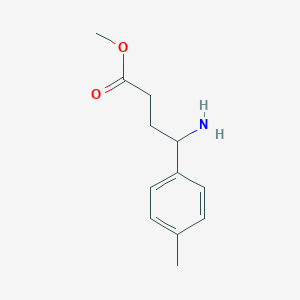
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
